![molecular formula C20H32O B137691 (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol CAS No. 153081-59-5](/img/structure/B137691.png)
(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol, also known as TACN, is a synthetic compound with a unique chemical structure. It has been the subject of extensive scientific research due to its potential applications in various fields.
Scientific Research Applications
(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol has shown potential applications in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science. In organic chemistry, (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol has been used as a ligand in metal-catalyzed reactions, leading to the synthesis of complex organic molecules. In medicinal chemistry, (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol has been investigated for its potential as a drug delivery agent, due to its ability to form stable complexes with metal ions. In materials science, (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol has been used as a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol is not well understood, but it is believed to involve its ability to form stable complexes with metal ions. (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol has a high affinity for metal ions such as copper, nickel, and zinc, which allows it to form stable complexes with these ions. These complexes can then be used in various applications, such as catalysis, drug delivery, and materials synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol are not well studied, but it has been shown to have low toxicity in vitro and in vivo. (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol has been investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions, which can be used to target specific cells or tissues in the body.
Advantages and Limitations for Lab Experiments
The advantages of using (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol in lab experiments include its ability to form stable complexes with metal ions, which can be used in various applications such as catalysis, drug delivery, and materials synthesis. However, the synthesis of (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol requires specialized equipment and expertise, making it a challenging process. Additionally, the cost of (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol is relatively high, which may limit its use in some experiments.
Future Directions
There are several future directions for the research and development of (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol. One potential area of research is the synthesis of novel (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol derivatives with improved properties, such as increased stability or affinity for specific metal ions. Another area of research is the investigation of (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol as a drug delivery agent, particularly for the treatment of cancer. Additionally, (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol could be used as a building block for the synthesis of novel materials with unique properties, such as high conductivity or optical activity. Overall, the potential applications of (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol in various fields of scientific research make it an exciting area of study for future research.
Synthesis Methods
(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol can be synthesized through a multistep process involving several chemical reactions. The most commonly used method involves the condensation of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with 4-pentenal to produce the intermediate compound, which is then subjected to a series of reactions to obtain the final product. The synthesis of (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol requires specialized equipment and expertise, making it a challenging process.
properties
CAS RN |
153081-59-5 |
|---|---|
Product Name |
(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol |
Molecular Formula |
C20H32O |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol |
InChI |
InChI=1S/C20H32O/c1-14(2)19-17-10-9-15(3)7-6-8-16(4)11-12-20(17,5)13-18(19)21/h7,11,17-18,21H,6,8-10,12-13H2,1-5H3/b15-7-,16-11-/t17-,18-,20-/m1/s1 |
InChI Key |
SUZJDBFYIMMCPP-JXNUOUFJSA-N |
Isomeric SMILES |
C/C/1=C/CC/C(=C\C[C@@]2(C[C@H](C(=C(C)C)[C@H]2CC1)O)C)/C |
SMILES |
CC1=CCCC(=CCC2(CC(C(=C(C)C)C2CC1)O)C)C |
Canonical SMILES |
CC1=CCCC(=CCC2(CC(C(=C(C)C)C2CC1)O)C)C |
synonyms |
isopalominol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



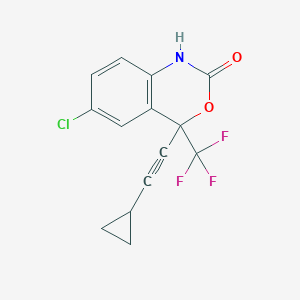

![4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B137614.png)
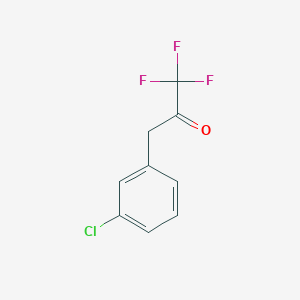

![4-chloro-7-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B137620.png)

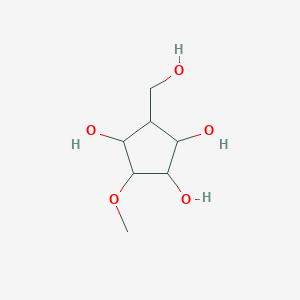
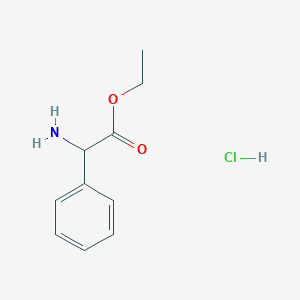

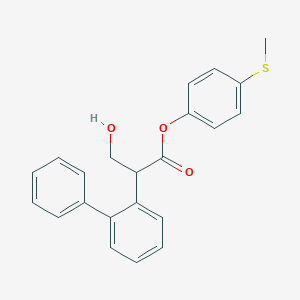

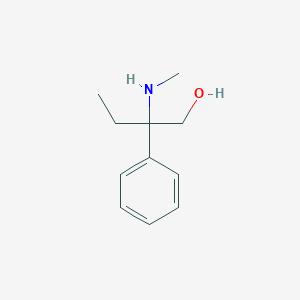
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B137644.png)